molecular formula C4Cl4F6 B1297612 1,2,3,4-Tetrachlorohexafluorobutane CAS No. 28107-59-7

1,2,3,4-Tetrachlorohexafluorobutane

Cat. No. B1297612
CAS RN: 28107-59-7
M. Wt: 303.8 g/mol
InChI Key: IRHYACQPDDXBCB-UHFFFAOYSA-N
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Patent
US05177272

Procedure details

In fact, from the reaction of 1,2,3,4-tetrachlorohexafluoro-butane with metal zinc there is obtained hexafluorobutadiene either pure or in admixture with 1,4-dichlorohexafluorobut-2-ene (Haszeldine, J. Chem. Soc., 4423 (1952)), while according to the process of the present invention from 1,2,3,4-tetrachloro -hexafluorobutadiene there is obtained pure 1,4-dichlorohexafluorobut-2-ene (see Example 8).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:14])([F:13])[C:3]([F:12])(Cl)[C:4]([F:10])(Cl)[C:5]([F:8])([F:7])Cl>[Zn]>[F:7][C:5]([F:8])=[C:4]([F:10])[C:3]([F:12])=[C:2]([F:14])[F:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(C(Cl)(F)F)(Cl)F)(Cl)F)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(=C(C(=C(F)F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.